N-(2-Bromo-2-fluoroethyl)phthalimide
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Overview
Description
It belongs to the class of phthalimides, which are known for their biological activities and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-2-fluoroethyl)phthalimide typically involves the reaction of phthalimide with 2-bromo-2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and heating systems to ensure uniformity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-2-fluoroethyl)phthalimide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(2-fluoroethyl)phthalimide.
Oxidation: Oxidative conditions can lead to the formation of this compound derivatives with additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Nucleophilic substitution: Products include N-(2-azido-2-fluoroethyl)phthalimide, N-(2-thiocyanato-2-fluoroethyl)phthalimide, and N-(2-methoxy-2-fluoroethyl)phthalimide.
Reduction: The major product is N-(2-fluoroethyl)phthalimide.
Oxidation: Products include various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
N-(2-Bromo-2-fluoroethyl)phthalimide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-2-fluoroethyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of cellular processes, induction of apoptosis, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromoethyl)phthalimide
- N-(2-Fluoroethyl)phthalimide
- N-(2-Chloroethyl)phthalimide
Uniqueness
N-(2-Bromo-2-fluoroethyl)phthalimide is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation imparts distinct reactivity and biological activity compared to its analogs. The combination of bromine and fluorine allows for unique substitution patterns and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-bromo-2-fluoroethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-8(12)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFHQVIOJMNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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